![molecular formula C17H20N4O3S2 B2745067 2-ethoxy-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 476466-78-1](/img/structure/B2745067.png)
2-ethoxy-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
The compound appears to contain several functional groups, including an ethoxy group, a pyrrolidinone group, a thiadiazole group, and a benzamide group . These groups are common in many biologically active compounds and drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through various methods such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrrolidinone group, for example, is a five-membered ring with a nitrogen atom .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the pyrrolidinone group could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy group could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized various compounds, including thiadiazoles and benzamides, to explore their potential as therapeutic agents. For instance, a study focused on the synthesis of imidazo[1,2-a]pyridines as potential antiulcer agents, although the compounds did not display significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989). Another investigation into the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis highlighted the potential agricultural applications of such compounds (Fadda et al., 2017).
Analytical Applications
A novel zinc ion-selective membrane electrode based on the sulipride drug, a structurally related compound, showcased the versatility of benzamide derivatives in analytical chemistry. This electrode exhibited good selectivity over various metal ions, indicating its potential for analytical applications in determining zinc(II) contents in rock materials and as an indicator in potentiometric titrations (Saleh & Gaber, 2001).
Antimicrobial and Antifungal Activity
Compounds with thiadiazole and benzamide moieties have been explored for their antimicrobial and antifungal activities. One study synthesized sulfonyl-substituted nitrogen-containing heterocyclic systems, showing sensitivity to both Gram-positive and Gram-negative bacteria, and exhibited antifungal activity against Candida albicans. This research opens avenues for further studies on compounds with high antimicrobial activity (Sych et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-ethoxy-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-2-24-13-8-4-3-7-12(13)15(23)18-16-19-20-17(26-16)25-11-14(22)21-9-5-6-10-21/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIQKVURJCGUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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